molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

Cat. No.: B1682947
CAS No.: 1005201-24-0
M. Wt: 338.4 g/mol
InChI Key: RCKYSTKYIVULEK-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    TCS 2002, also known as “1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-”, is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, apoptosis, and cell differentiation .

    Mode of Action

    TCS 2002 interacts with its target, GSK-3β, by inhibiting its activity. This inhibition is achieved by blocking the synthesis of fatty acids through the inhibition of enoyl reductase . This interaction prevents bacterial propagation and eventually leads to cell death .

    Biochemical Pathways

    The inhibition of GSK-3β by TCS 2002 affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. By inhibiting GSK-3β, TCS 2002 can potentially influence these cellular processes .

    Pharmacokinetics

    This suggests that TCS 2002 can be effectively absorbed and distributed within the body, reaching its target sites to exert its inhibitory effects .

    Result of Action

    The primary result of TCS 2002’s action is the inhibition of GSK-3β, leading to the disruption of various cellular processes. For instance, it has been shown that oral administration of TCS 2002 inhibits cold water stress-induced tau hyperphosphorylation in the mouse brain . This suggests potential applications of TCS 2002 in the treatment of neurodegenerative disorders.

    Action Environment

    The action of TCS 2002 can be influenced by various environmental factors. For instance, TCS 2002 is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . The continuous exposure of aquatic organisms to TCS 2002, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species . This highlights the importance of considering environmental factors when evaluating the action, efficacy, and stability of TCS 2002.

    Biochemical Analysis

    Biochemical Properties

    TCS 2002 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3β, an enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3β by TCS 2002 leads to a decrease in tau phosphorylation, which is associated with neurodegenerative diseases . Additionally, TCS 2002 interacts with other biomolecules, such as tau proteins, by preventing their hyperphosphorylation and aggregation .

    Cellular Effects

    TCS 2002 exerts significant effects on various types of cells and cellular processes. In neuronal cells, TCS 2002 has been shown to reduce tau hyperphosphorylation, thereby ameliorating cognitive deficits in models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting GSK-3β activity . This inhibition leads to increased β-catenin levels, which can promote cell proliferation and survival .

    Molecular Mechanism

    The molecular mechanism of TCS 2002 involves its binding to the ATP-binding site of GSK-3β, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream substrates, such as tau proteins, and modulates gene expression by affecting transcription factors like β-catenin . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of TCS 2002 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against GSK-3β for extended periods . Long-term studies have shown that TCS 2002 can maintain its efficacy in reducing tau hyperphosphorylation and improving cognitive function in animal models of Alzheimer’s disease .

    Dosage Effects in Animal Models

    The effects of TCS 2002 vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity and reduces tau phosphorylation without causing significant adverse effects . At higher doses, TCS 2002 may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

    Metabolic Pathways

    TCS 2002 is involved in metabolic pathways related to its inhibition of GSK-3β. The compound interacts with enzymes and cofactors involved in glycogen metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, TCS 2002 may affect other signaling pathways, such as the insulin signaling pathway, by modulating GSK-3β activity .

    Transport and Distribution

    Within cells and tissues, TCS 2002 is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it exerts its therapeutic effects . TCS 2002’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

    Subcellular Localization

    TCS 2002’s subcellular localization is primarily within the cytoplasm, where it interacts with GSK-3β and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and substrates . Post-translational modifications and targeting signals may also play a role in directing TCS 2002 to specific cellular compartments .

    Preparation Methods

    • Synthetic routes for TCS 2002 are not extensively documented in the literature. it is chemically synthesized using appropriate reagents and conditions.
    • Industrial production methods are proprietary, but they likely involve efficient synthetic strategies to achieve high purity.
  • Chemical Reactions Analysis

    • TCS 2002 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: TCS 2002 serves as a valuable tool compound for studying GSK-3β inhibition and related pathways.

      Biology: Researchers explore its impact on cellular signaling, neuroprotection, and tau phosphorylation.

      Medicine: TCS 2002 may have implications for neurodegenerative diseases like Alzheimer’s due to its GSK-3β inhibitory activity.

      Industry: Its potential as a drug candidate warrants further investigation.

  • Comparison with Similar Compounds

    • TCS 2002’s uniqueness lies in its specific GSK-3β inhibitory activity.
    • Similar compounds include other GSK-3β inhibitors like lithium salts and SB216763.

    Properties

    IUPAC Name

    2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCKYSTKYIVULEK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H14N2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50647722
    Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50647722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1005201-24-0
    Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50647722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of 2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole (322 mg, 1.00 mmol) in dichloromethane (10 mL) was added m-chloroperbenzoic acid (70%, 259 mg, 1.05 mmol) at room temperature, and the resulting mixture was stirred for 5 min. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (ethyl acetate) and recrystallized from tetrahydrofuran to give the title compound (284 mg, yield 84%) as colorless crystals.
    Name
    2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
    Quantity
    322 mg
    Type
    reactant
    Reaction Step One
    Quantity
    259 mg
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Yield
    84%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
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    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

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